A Technical Guide to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane: A Chiral Scaffold for Advanced Drug Discovery
A Technical Guide to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane: A Chiral Scaffold for Advanced Drug Discovery
This in-depth technical guide provides a comprehensive overview of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, a crucial chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, stereoselective synthesis, strategic applications in medicinal chemistry, and detailed analytical characterization.
Executive Summary
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a synthetic diamine derivative featuring a cyclopentane core with two amino groups at the 1 and 3 positions. The specific (1S,3R) stereochemistry is of paramount importance for its biological applications. The amino groups are orthogonally protected with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, allowing for selective deprotection and subsequent chemical modifications. This strategically designed molecule serves as a vital intermediate in the synthesis of complex pharmaceuticals, particularly in the development of antiviral agents where the cyclopentane ring acts as a metabolically stable mimic of the ribose sugar in nucleosides.
Physicochemical Properties and Structural Elucidation
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a white to off-white solid at room temperature. Its molecular structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl ((1S,3R)-3-(((benzyloxy)carbonyl)amino)cyclopentyl)carbamate | |
| Molecular Formula | C₁₈H₂₆N₂O₄ | [1] |
| Molecular Weight | 334.41 g/mol | [1] |
| CAS Number | 1315495-87-4 | [1] |
| Predicted Boiling Point | 494.9±35.0 °C | [1] |
| Predicted Density | 1.14±0.1 g/cm³ | [1] |
| Canonical SMILES | C1CNC(=O)OC(C)(C)C">C@HNC(=O)OCC2=CC=CC=C2 |
The strategic placement of the Boc and Cbz protecting groups is a cornerstone of this molecule's utility. The Boc group is labile under acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[2] This orthogonality allows for the selective functionalization of either amino group, a critical feature in multi-step synthetic campaigns.[3]
Stereoselective Synthesis: A Proposed Pathway
The synthesis of enantiomerically pure (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane necessitates a stereocontrolled approach. While multiple strategies exist for the synthesis of chiral cyclopentane derivatives, a plausible and efficient route commences from the commercially available (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid.[4][5] This pathway ensures the desired stereochemistry is established early in the synthetic sequence.
The conversion of the carboxylic acid to an amine can be achieved via a Curtius rearrangement. This classical transformation proceeds with retention of stereochemistry, which is crucial for maintaining the (1S,3R) configuration.
Experimental Protocol: Synthesis of (1S,3R)-1-(Boc-amino)-3-aminocyclopentane
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Activation of the Carboxylic Acid: To a solution of (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid (1.0 eq) in anhydrous toluene is added diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).
-
Curtius Rearrangement: The reaction mixture is heated to 80-90 °C. The progress of the reaction is monitored by TLC for the disappearance of the starting material and the formation of the isocyanate intermediate.
-
Hydrolysis of the Isocyanate: Upon completion of the rearrangement, tert-butanol (excess) is added to the reaction mixture, which is then refluxed to form the Boc-protected amine. Alternatively, acidic or basic hydrolysis can be employed to generate the free amine.
-
Work-up and Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (1S,3R)-1-(Boc-amino)-3-aminocyclopentane.
Experimental Protocol: Cbz Protection of the Second Amino Group
-
Reaction Setup: To a solution of (1S,3R)-1-(Boc-amino)-3-aminocyclopentane (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of dioxane and water is added a base, for instance, sodium bicarbonate or triethylamine (2.0 eq).
-
Addition of Cbz-Cl: The solution is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) (1.1 eq) is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash chromatography to afford the target molecule, (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.
Caption: Proposed synthetic workflow for (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.
Applications in Medicinal Chemistry: A Focus on Antiviral Agents
The cyclopentane scaffold is a well-established carbocyclic mimic of the furanose ring found in natural nucleosides. This structural modification imparts enhanced metabolic stability by replacing the labile glycosidic bond with a robust carbon-carbon bond, a desirable feature in drug design.[6] Chiral 1,3-diaminocyclopentane derivatives are particularly valuable in the synthesis of potent antiviral agents, including those targeting HIV and the Hepatitis C virus (HCV).[7][8]
Role in HCV Protease Inhibitors:
The HCV NS3/4A serine protease is a validated target for antiviral therapy.[9] Several potent inhibitors of this enzyme incorporate complex, stereochemically defined scaffolds. While a direct link of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane to a specific marketed drug is not explicitly detailed in publicly available literature, its structural motifs are highly reminiscent of key intermediates used in the synthesis of complex protease inhibitors like Boceprevir. The diamine core can serve as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding to the enzyme's active site.
Caption: Conceptual workflow illustrating the utility of the orthogonally protected diamine.
Analytical Characterization
The structural integrity and purity of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the Cbz group (aromatic protons between 7.2-7.4 ppm and a benzylic singlet around 5.1 ppm), and the cyclopentyl ring protons. The diastereotopic nature of the cyclopentane protons will result in complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyls of the carbamate groups (around 155-156 ppm), the quaternary carbon of the Boc group (around 80 ppm), the aromatic and benzylic carbons of the Cbz group, and the aliphatic carbons of the cyclopentane ring.[10]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 335.2. Fragmentation analysis can provide further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to confirm the enantiomeric purity of the final compound and its precursors. A high enantiomeric excess (>99%) is critical for its use in pharmaceutical synthesis.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the carbamates (around 3300 cm⁻¹), C=O stretching of the carbamates (around 1680-1720 cm⁻¹), and aromatic C-H stretching.
Conclusion
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a meticulously designed chiral building block with significant potential in the synthesis of advanced pharmaceuticals. Its defined stereochemistry and orthogonally protected amino groups provide chemists with a versatile platform for the construction of complex molecular architectures, particularly in the realm of antiviral drug discovery. The synthetic strategies and analytical methodologies outlined in this guide are intended to empower researchers in their pursuit of novel and effective therapeutic agents.
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